molecular formula C9H8N2O2 B8397140 2-Ethyl-6-nitro-benzonitrile

2-Ethyl-6-nitro-benzonitrile

Cat. No. B8397140
M. Wt: 176.17 g/mol
InChI Key: FNWULTWMZPWRBE-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A suspension of 2 ethyl-6-nitroaniline (Example 139d) (1.96 g, 11.80 mmol) in a solution of HCl (3.0M, 24.5 mL) was stirred at room temperature for 20 min. After cooling to 0-5° C., a solution of NaNO2 (1.63 g, 23.6 mmol) in water (12.25 mL) was added over a period of 10 min. The obtained mixture was stirred at 0-5° C. for 30 min, and the obtained homogeneous solution was transferred to a solution of CuCN (2.63 g, 29.5 mmol) and KCN (5.06 g, 77.8 mmol) in water (60 mL) and EtOH (31.0 mL). The resulting mixture was stirred vigorously at room temperature for 30 min, and then heated at 70° C. for another 30 min to complete the reaction. The cold mixture was filtered and extracted with EtOAc (3×100 mL). The combined extract was washed with NaOH (0.5M) and brine, and dried with anhydrous MgSO4. The filtrate was evaporated and the residue was purified by chromatography on silica gel eluting with 30% EtOAc in hexanes, to afford 0.66 g (33%) of the title compound as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 8.18-8.24 (m, 1H), 7.85-7.97 (m, 2H), 2.93 (q, J=7.2 Hz, 2H), 1.24 (t, J=7.2 Hz, 3H).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step Two
Name
Quantity
12.25 mL
Type
solvent
Reaction Step Two
Name
CuCN
Quantity
2.63 g
Type
reactant
Reaction Step Three
Name
Quantity
5.06 g
Type
reactant
Reaction Step Four
Name
Quantity
31 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
33%

Identifiers

REACTION_CXSMILES
C(N[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][CH:5]=1)C.Cl.N([O-])=O.[Na+].[C:18]([Cu])#[N:19].[C-]#N.[K+].[CH3:24][CH2:25]O>O>[CH2:24]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:4]=1[C:18]#[N:19])[CH3:25] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C(C)NC1=CC=CC=C1[N+](=O)[O-]
Name
Quantity
24.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12.25 mL
Type
solvent
Smiles
O
Step Three
Name
CuCN
Quantity
2.63 g
Type
reactant
Smiles
C(#N)[Cu]
Step Four
Name
Quantity
5.06 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
31 mL
Type
reactant
Smiles
CCO
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0-5° C.
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at 0-5° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred vigorously at room temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The cold mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with NaOH (0.5M) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel eluting with 30% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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